molecular formula C10H11ClF3NO B2724867 8-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2248359-39-7

8-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No. B2724867
CAS RN: 2248359-39-7
M. Wt: 253.65
InChI Key: VVNMSSQDTMTRMD-UHFFFAOYSA-N
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Description

The compound “8-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride” is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms; or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .

Scientific Research Applications

Organic Synthesis

  • Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives : One study highlighted the synthesis of Hantzsch 1,4-dihydropyridine, polyhydroquinoline, and 1,8-dioxodecahydroacridines derivatives in trifluoroethanol (TFE). TFE was used as a solvent, demonstrating its efficiency in yielding these compounds, and could be easily separated and reused, indicating a sustainable approach in organic synthesis (Heydari et al., 2009).

Material Science

  • OLED Material Analysis : Tris(8-hydroxyquinoline)aluminum(III), a compound related to the chemical family of 8-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline, is extensively used in organic light-emitting diodes (OLEDs). Research on its excited state suggests its application as an electron transport material and emitting layer in OLEDs, highlighting the compound's significant role in electronic device fabrication (Halls & Schlegel, 2001).

Analytical Chemistry

  • Metal Ion Sensing : A derivative of 8-hydroxyquinoline showed pronounced Hg(2+)-selective fluoroionophoric properties, indicating its utility in the selective detection of mercury ions. This research demonstrates the potential of 8-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline derivatives in environmental monitoring and analytical chemistry applications (Moon et al., 2004).

Supramolecular Chemistry

  • Engineering Solvatomorphs for Luminescence : The study on ortho-Phenylenediboronic acid reacting with 8-hydroxyquinoline yielded a luminescent complex. The research focused on generating various solvatomorphs through solvent-evaporation methods, demonstrating the adaptability and potential application of these complexes in luminescent materials and devices (Jarzembska et al., 2017).

properties

IUPAC Name

8-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-7-4-5-14-6-8(7)9;/h1-3,14H,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNMSSQDTMTRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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